1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole
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Overview
Description
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole (CAS Registry Number: 740758-74-1) is a heterocyclic compound with the molecular formula C5H8N2 . It features a fused imidazole ring system and two methyl substituents. Now, let’s explore its synthesis, chemical properties, and applications.
Preparation Methods
Synthetic Routes:
- One method involves the cyclization of amido-nitriles, leading to the formation of disubstituted imidazoles . The reaction proceeds via nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
- Another approach utilizes the attack of 1,2,4-oxadiazole derivatives onto carbenoids, resulting in the desired imidazole product .
Industrial Production: While specific industrial production methods for this compound are not widely documented, research advances continue to improve its synthesis.
Chemical Reactions Analysis
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole undergoes various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction reactions are feasible, yielding different products.
Substitution: The compound can participate in substitution reactions with various reagents.
Scientific Research Applications
1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole finds applications in:
Pharmaceuticals: It may serve as a scaffold for drug development.
Agrochemicals: Its derivatives could have pesticidal properties.
Functional Materials: Researchers explore its use in dyes for solar cells and other optical applications.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of study. It likely interacts with specific molecular targets and pathways, influencing biological processes.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2,3-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]imidazole |
InChI |
InChI=1S/C8H14N2/c1-6-9-7-4-3-5-8(7)10(6)2/h7-8H,3-5H2,1-2H3 |
InChI Key |
CSSPLTIHTGXHLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2CCCC2N1C |
Origin of Product |
United States |
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